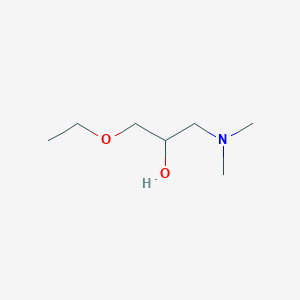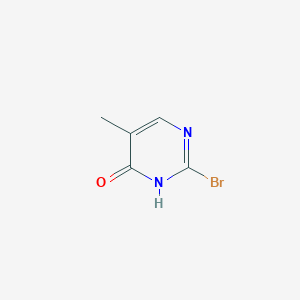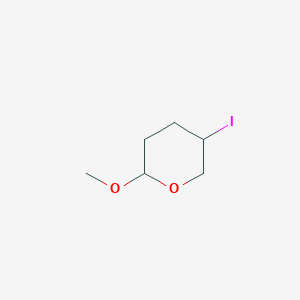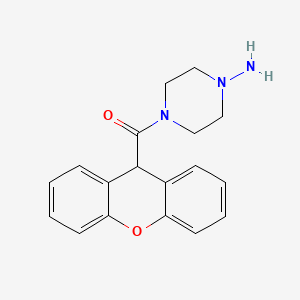
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2. It is a pyrimidine derivative characterized by the presence of fluorine and chlorine atoms on its aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms are introduced into the pyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium azide or tetraphenoxysilane in the presence of catalysts like tetra butyl ammonium fluoride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
Applications De Recherche Scientifique
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms on the aromatic ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine: Similar in structure but with a different chlorine substitution pattern.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H3Cl3F2N2 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
2,4-difluoro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H |
Clé InChI |
VFLGYMSURUZJPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)






![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)

![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)




